molecular formula C16H8F8 B1581981 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane CAS No. 3345-29-7

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

Cat. No.: B1581981
CAS No.: 3345-29-7
M. Wt: 352.22 g/mol
InChI Key: KCKIWSAAWFKXMA-UHFFFAOYSA-N
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Description

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is a synthetic chemical compound known for its unique structure and properties. It is a derivative of [2.2]paracyclophane, where eight hydrogen atoms are replaced by fluorine atoms. This compound is notable for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane typically involves the fluorination of [2.2]paracyclophane. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial production methods may involve a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions. Common reagents include organometallic compounds and halogenating agents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions with other aromatic compounds to form complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while cross-coupling reactions can produce extended aromatic systems .

Scientific Research Applications

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane exerts its effects is primarily related to its electronic properties. The fluorine atoms significantly alter the electron distribution within the molecule, enhancing its stability and reactivity. This compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane is unique compared to other fluorinated aromatic compounds due to its specific structure and high degree of fluorination. Similar compounds include:

The uniqueness of this compound lies in its combination of high thermal stability, chemical resistance, and electronic properties, making it suitable for specialized applications .

Properties

IUPAC Name

2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F8/c17-13(18)9-1-2-10(4-3-9)14(19,20)16(23,24)12-7-5-11(6-8-12)15(13,21)22/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKIWSAAWFKXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C(C(C3=CC=C(C=C3)C(C2(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187095
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3345-29-7
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 2,2,3,3,8,8,9,9,-octafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3,8,8,9,9-octafluorotricyclo[8.2.2.2â?´,â?·]hexadeca-1(12),4,6,10,13,15-hexaene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 2
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 3
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 4
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 5
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
Reactant of Route 6
1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane

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